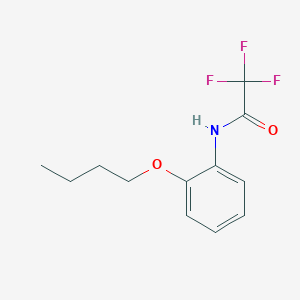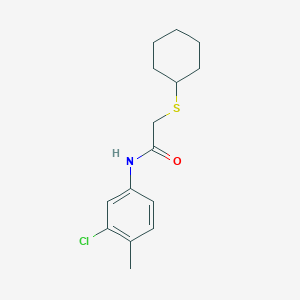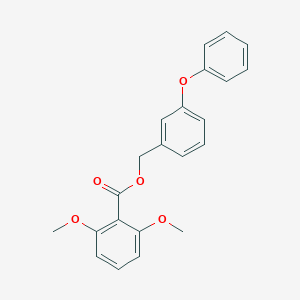
N-(2-butoxyphenyl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butoxyphenyl)-2,2,2-trifluoroacetamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research. BTF is a white crystalline solid that is soluble in organic solvents, such as chloroform, methanol, and acetone. It has a molecular weight of 329.33 g/mol and a melting point of 90-92 °C. BTF has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of BTF is not fully understood. However, it has been proposed that BTF exerts its biological activities by interacting with specific molecular targets, such as enzymes, receptors, and signaling pathways. For example, BTF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. BTF has also been found to activate the caspase-dependent apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BTF has also been shown to inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins. Furthermore, BTF has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTF has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has high purity and yield. BTF is also soluble in various organic solvents, allowing for easy preparation of solutions for experiments. However, BTF has some limitations for use in laboratory experiments. It is relatively unstable and can degrade over time, leading to a decrease in activity. Furthermore, BTF has low aqueous solubility, making it difficult to use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for research on BTF. One potential direction is to study the molecular targets of BTF and its mechanism of action in more detail. Another direction is to investigate the potential use of BTF in combination with other drugs for the treatment of cancer and inflammation. Furthermore, BTF could be studied for its potential use in the development of new antimicrobial agents. Finally, the synthesis of BTF derivatives with improved properties could be explored.
Métodos De Síntesis
BTF can be synthesized through several methods, including the reaction of 2-butoxyaniline with trifluoroacetic anhydride in the presence of a catalyst, such as pyridine. Another method involves the reaction of 2-butoxyaniline with trifluoroacetyl chloride in the presence of a base, such as triethylamine. Both methods result in the formation of BTF with high yield and purity.
Aplicaciones Científicas De Investigación
BTF has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied for its potential use in the treatment of cancer, inflammation, and bacterial infections. BTF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, BTF has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Fórmula molecular |
C12H14F3NO2 |
|---|---|
Peso molecular |
261.24 g/mol |
Nombre IUPAC |
N-(2-butoxyphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H14F3NO2/c1-2-3-8-18-10-7-5-4-6-9(10)16-11(17)12(13,14)15/h4-7H,2-3,8H2,1H3,(H,16,17) |
Clave InChI |
WQOSVKMUYVFWDU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)C(F)(F)F |
SMILES canónico |
CCCCOC1=CC=CC=C1NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)

![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)
![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)